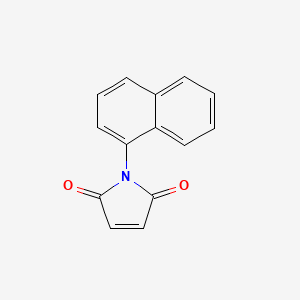

1-(naphthalen-1-yl)-1H-pyrrole-2,5-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41144. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-naphthalen-1-ylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-13-8-9-14(17)15(13)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWHYOHVWHQWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285233 | |

| Record name | 1-(Naphthalen-1-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3369-39-9 | |

| Record name | 3369-39-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Naphthalen-1-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(naphthalen-1-yl)-1H-pyrrole-2,5-dione

This technical guide provides a comprehensive overview of the synthesis of 1-(naphthalen-1-yl)-1H-pyrrole-2,5-dione, a molecule of interest for researchers, scientists, and professionals in drug development. This document details the core synthesis pathway, experimental protocols, and relevant chemical data.

Introduction

This compound, also known as N-(1-naphthyl)maleimide, belongs to the class of N-substituted maleimides. These compounds are characterized by a maleimide ring system attached to a nitrogen atom, which in this case is part of a naphthalenyl group. The maleimide moiety is a known reactive functional group, particularly towards thiols, making these compounds valuable reagents in bioconjugation and material science. Furthermore, the pyrrole-2,5-dione core is a recognized scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities.

Synthesis Pathway

The predominant synthetic route to this compound is a two-step process. This pathway begins with the reaction of a primary amine, 1-naphthylamine, with maleic anhydride. This initial reaction forms an intermediate, N-(1-naphthyl)maleamic acid. The subsequent and final step involves the cyclodehydration of this amic acid to yield the target imide, this compound.[1][2]

The overall synthesis can be visualized as follows:

Caption: General synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound. The protocols are based on established procedures for the synthesis of N-substituted maleimides.[3]

Step 1: Synthesis of N-(1-naphthyl)maleamic Acid

This step involves the formation of the amic acid intermediate through the reaction of 1-naphthylamine with maleic anhydride.

Materials:

-

1-Naphthylamine

-

Maleic Anhydride

-

Anhydrous diethyl ether (or a similar suitable solvent like acetic acid[4])

Procedure:

-

In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve maleic anhydride (1.0 equivalent) in anhydrous diethyl ether.

-

While stirring, slowly add a solution of 1-naphthylamine (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel.

-

Continue stirring the resulting suspension at room temperature for 1-2 hours.

-

Cool the reaction mixture in an ice bath to facilitate complete precipitation.

-

Collect the solid product by suction filtration and wash with cold diethyl ether.

-

Dry the resulting white to off-white powder, which is the N-(1-naphthyl)maleamic acid intermediate. This product is often of sufficient purity for the next step without further purification.

Step 2: Synthesis of this compound

This step involves the cyclodehydration of the N-(1-naphthyl)maleamic acid intermediate to form the final imide product. A common method employs acetic anhydride and a catalyst.[1][3]

Materials:

-

N-(1-naphthyl)maleamic Acid (from Step 1)

-

Acetic Anhydride

-

Anhydrous Sodium Acetate (catalyst)

-

Ice-cold water

-

Petroleum ether (for washing)

Procedure:

-

In an Erlenmeyer flask, suspend the N-(1-naphthyl)maleamic acid (1.0 equivalent) in acetic anhydride.

-

Add anhydrous sodium acetate (as a catalyst).

-

Heat the mixture gently, for instance on a steam bath, with swirling for approximately 30 minutes to dissolve the suspension and effect cyclization.[3]

-

Cool the reaction mixture to near room temperature.

-

Pour the cooled reaction mixture into a beaker of ice-water to precipitate the crude product.

-

Collect the precipitate by suction filtration and wash thoroughly with cold water, followed by a wash with petroleum ether.

-

The crude this compound can be further purified by recrystallization from a suitable solvent such as cyclohexane or ethanol.

Data Presentation

The following table summarizes key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1-Naphthylamine | C₁₀H₉N | 143.19 | 48-50 |

| Maleic Anhydride | C₄H₂O₃ | 98.06 | 52.8 |

| This compound | C₁₄H₉NO₂ | 223.23 | 112-118 |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established, two-step process that is accessible in a standard laboratory setting. The reaction proceeds through a stable amic acid intermediate, which is then cyclized to the final maleimide product. The provided protocols, based on analogous syntheses, offer a solid foundation for researchers to produce this compound for further investigation in various scientific domains. Careful control of reaction conditions and appropriate purification techniques are key to obtaining a high-purity product.

References

An In-depth Technical Guide to N-(1-naphthyl)maleimide: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-naphthyl)maleimide is a thiol-reactive compound that serves as a valuable tool in biochemical and pharmaceutical research. Its utility stems from the maleimide group, which exhibits high selectivity for sulfhydryl groups found in cysteine residues of proteins and peptides. This specific reactivity, combined with the fluorescent properties inherent to the naphthyl moiety, makes N-(1-naphthyl)maleimide a versatile probe for studying protein structure and function, as well as a component in the development of targeted therapeutics. This technical guide provides a comprehensive overview of the chemical and physical properties of N-(1-naphthyl)maleimide, detailed experimental protocols for its synthesis and application, and insights into its use in biological systems.

Chemical and Physical Properties

N-(1-naphthyl)maleimide is a solid at room temperature with the chemical formula C₁₄H₉NO₂ and a molecular weight of 223.23 g/mol . A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 3369-39-9 | |

| Molecular Formula | C₁₄H₉NO₂ | |

| Molecular Weight | 223.23 g/mol | |

| Appearance | Yellowish solid | |

| Melting Point | 114-116 °C | |

| Solubility | Soluble in organic solvents such as DMF and DMSO. | |

| UV-Vis Absorption | The maleimide group absorbs around 302 nm, though with a low extinction coefficient. The naphthyl group contributes to absorption at other wavelengths. | [1] |

| Fluorescence | While N-(1-naphthyl)maleimide itself is not strongly fluorescent, its adducts with thiols can exhibit fluorescence. For the related compound N-(1-Anilinonaphthyl-4)maleimide, the thiol adduct has an excitation maximum at 355 nm and an emission maximum at 448 nm in ethanol. | [2] |

Experimental Protocols

Synthesis and Purification of N-(1-naphthyl)maleimide

A common method for the synthesis of N-substituted maleimides involves a two-step process starting from maleic anhydride and the corresponding amine.[3]

Step 1: Synthesis of N-(1-naphthyl)maleamic acid

-

Dissolve maleic anhydride in a suitable solvent such as anhydrous ether or toluene.

-

Slowly add an equimolar amount of 1-naphthylamine dissolved in the same solvent to the maleic anhydride solution with stirring.

-

The reaction is typically carried out at room temperature and results in the precipitation of N-(1-naphthyl)maleamic acid.

-

The precipitate can be collected by filtration, washed with the solvent, and dried.

Step 2: Cyclization to N-(1-naphthyl)maleimide

-

Suspend the N-(1-naphthyl)maleamic acid in a dehydrating agent such as a mixture of acetic anhydride and sodium acetate, or by heating in a high-boiling point solvent with an acid catalyst (e.g., p-toluenesulfonic acid) to facilitate the removal of water.[3][4]

-

Heat the mixture under reflux until the reaction is complete, which can be monitored by thin-layer chromatography.

-

After cooling, the reaction mixture is poured into ice water to precipitate the crude N-(1-naphthyl)maleimide.

-

The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Protein Labeling with N-(1-naphthyl)maleimide

The maleimide group of N-(1-naphthyl)maleimide reacts specifically with the sulfhydryl group of cysteine residues in proteins to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[5]

Materials:

-

Protein of interest containing at least one accessible cysteine residue.

-

N-(1-naphthyl)maleimide.

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4).

-

Reducing agent (e.g., dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP)), optional.

-

Quenching reagent (e.g., free cysteine or β-mercaptoethanol).

-

Purification column (e.g., size-exclusion chromatography).

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer. If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, treat with a reducing agent like DTT or TCEP. If DTT is used, it must be removed before adding the maleimide reagent, for example, by dialysis or a desalting column. TCEP does not need to be removed.

-

Maleimide Solution Preparation: Prepare a stock solution of N-(1-naphthyl)maleimide in a water-miscible organic solvent like DMSO or DMF immediately before use.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the N-(1-naphthyl)maleimide solution to the protein solution. The reaction can be carried out at room temperature for 1-2 hours or overnight at 4°C.

-

Quenching: Quench the reaction by adding a small molecule thiol like free cysteine or β-mercaptoethanol to react with any unreacted maleimide.

-

Purification: Remove the excess unreacted N-(1-naphthyl)maleimide and the quenching reagent by size-exclusion chromatography or dialysis.

Caption: Workflow for labeling a protein with N-(1-naphthyl)maleimide.

Application as a Fluorescent Probe for Thiols

While the intrinsic fluorescence of the naphthyl group in N-(1-naphthyl)maleimide is modest, the formation of a thioether adduct upon reaction with a sulfhydryl group can lead to a significant change in the fluorescence properties. This "turn-on" fluorescence response makes it a useful probe for detecting and quantifying thiols.[2]

The reaction involves a Michael addition of the thiol to the electron-deficient double bond of the maleimide ring. This disrupts the quenching pathway that may exist in the parent molecule, leading to an increase in fluorescence intensity.

Caption: Mechanism of fluorescence enhancement upon reaction with a thiol.

Signaling Pathway Applications

While specific signaling pathway studies utilizing N-(1-naphthyl)maleimide are not extensively documented in readily available literature, its utility as a thiol-reactive probe suggests potential applications in pathways where cysteine-containing proteins play a critical regulatory role. For instance, it could be employed to investigate redox signaling pathways where the oxidation state of cysteine residues is crucial for protein function. By labeling reduced cysteines, N-(1-naphthyl)maleimide could help in identifying proteins susceptible to oxidative stress or in monitoring the activity of enzymes involved in maintaining the cellular redox balance.

Further research is warranted to explore the application of N-(1-naphthyl)maleimide in specific signaling cascades, such as those involving protein kinases, phosphatases, and transcription factors, where cysteine modifications are known to modulate their activity.

Conclusion

N-(1-naphthyl)maleimide is a valuable chemical tool for researchers in life sciences and drug development. Its specific reactivity towards thiols, coupled with the potential for fluorescence-based detection, allows for the selective labeling and investigation of cysteine-containing proteins. The experimental protocols provided in this guide offer a starting point for its synthesis and application in protein modification studies. Future investigations into its use in elucidating specific signaling pathways will likely expand its utility as a molecular probe in cell biology and pharmacology.

References

- 1. Quantify Maleimide by Absorbance or Fluorescence | AAT Bioquest [aatbio.com]

- 2. Fluorescent thiol reagents. VI. N-(1-Anilinonaphthyl-4)maleimide; a fluorescent hydrophobic probe directed to thiol groups in protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP0393713A1 - Process for the preparation of N-substituted maleimides - Google Patents [patents.google.com]

- 4. DE3006221C2 - Process for the preparation of N- (2-methyl-1-naphthyl) maleimide - Google Patents [patents.google.com]

- 5. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

Spectroscopic and Structural Elucidation of N-(Naphthalen-1-yl)maleimide (CAS 3369-39-9): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-(Naphthalen-1-yl)maleimide (CAS 3369-39-9). Due to the limited availability of directly published complete experimental spectra for this specific molecule, this document compiles representative data from closely related N-aryl maleimides and established experimental protocols. This information serves as a valuable resource for the identification, characterization, and utilization of this compound in research and development.

Compound Identification

-

Chemical Name: N-(Naphthalen-1-yl)maleimide[1]

-

CAS Number: 3369-39-9[1]

-

Molecular Formula: C₁₄H₉NO₂[1]

-

Molecular Weight: 223.23 g/mol [1]

-

Synonyms: 1-(Naphthalen-1-yl)-1H-pyrrole-2,5-dione[1]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for N-(Naphthalen-1-yl)maleimide based on the analysis of analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

| Protons | Chemical Shift (δ, ppm) Range | Multiplicity | Notes |

| Maleimide (=CH) | 6.80 - 7.00 | s | A sharp singlet is characteristic of the two equivalent vinyl protons of the maleimide ring. For N-p-tolylmaleimide, this signal appears at 6.85 ppm. |

| Naphthyl (Ar-H) | 7.20 - 8.20 | m | A complex multiplet pattern is expected for the seven protons of the naphthalene ring system. |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

| Carbon Atoms | Chemical Shift (δ, ppm) Range | Notes |

| Maleimide (C=O) | 168.0 - 171.0 | The two carbonyl carbons of the maleimide ring are equivalent. For N-p-tolylmaleimide, this signal is at 169.6 ppm. |

| Maleimide (=CH) | 134.0 - 135.0 | The two vinyl carbons of the maleimide ring are equivalent. For N-p-tolylmaleimide, this signal is at 134.2 ppm. |

| Naphthyl (Ar-C) | 120.0 - 135.0 | Multiple signals are expected for the ten carbons of the naphthalene ring. |

IR (Infrared) Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) Range | Intensity | Notes |

| C=O (imide) | 1700 - 1720 | Strong | Asymmetric and symmetric stretching of the imide carbonyls often results in a strong, characteristic band. N-p-Tolylmaleimide shows a strong band at 1716 cm⁻¹. |

| C=C (alkene) | 1630 - 1650 | Medium | Stretching vibration of the maleimide double bond. |

| C=C (aromatic) | 1450 - 1600 | Medium to Weak | A series of peaks characteristic of the naphthalene ring system[2]. |

| C-H (aromatic) | 3030 - 3100 | Medium to Weak | Stretching vibrations of the C-H bonds on the naphthalene ring[2]. |

| C-N (imide) | 1340 - 1390 | Strong | Stretching vibration of the carbon-nitrogen bond in the imide ring. |

Mass Spectrometry (MS)

| Ion | m/z (expected) | Notes |

| [M]⁺ | 223.06 | Molecular ion peak. |

| [M-CO]⁺ | 195.07 | Loss of a carbonyl group. |

| [M-2CO]⁺ | 167.07 | Loss of both carbonyl groups. |

| [C₁₀H₇]⁺ | 127.05 | Naphthyl cation fragment. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for N-aryl maleimides.

Synthesis of N-Aryl Maleimides

A common method for the synthesis of N-aryl maleimides involves a two-step process[3]:

-

Amic Acid Formation: Reaction of the corresponding aniline (in this case, 1-naphthylamine) with maleic anhydride in a suitable solvent like dichloromethane at room temperature.

-

Cyclodehydration: The resulting N-arylmaleamic acid is then cyclized to the imide by heating in the presence of a dehydrating agent such as acetic anhydride and a catalyst like sodium acetate[3][4].

NMR Spectroscopy

For structural confirmation, ¹H and ¹³C NMR spectra are acquired[4][5].

-

Sample Preparation: Approximately 15 mg of the purified N-(Naphthalen-1-yl)maleimide is dissolved in 0.5 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard[4].

-

Instrumentation: Spectra are recorded on a 400 or 500 MHz NMR spectrometer.

-

Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR.

IR Spectroscopy

Infrared spectroscopy is utilized to identify the key functional groups present in the molecule[5].

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer, often coupled with a chromatography system (LC-MS or GC-MS), is used.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.

References

Unveiling the Solid-State Architecture of 1-(Naphthalen-1-yl)-1H-pyrrole-2,5-dione: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 1-(naphthalen-1-yl)-1H-pyrrole-2,5-dione, a molecule of significant interest to researchers in medicinal chemistry and materials science. This document is tailored for scientists and drug development professionals, offering detailed crystallographic data, experimental protocols, and insights into its potential biological mechanisms.

While a definitive crystal structure for this compound is not publicly available, this guide presents the crystallographic data for the closely related analogue, N-(1-naphthyl)succinimide. The structural similarity between the succinimide and the pyrrole-2,5-dione core provides a valuable predictive framework for understanding the solid-state conformation of the title compound.

Quantitative Crystallographic Data

The following table summarizes the key crystallographic parameters determined for the analogue N-(1-naphthyl)succinimide. These data provide a foundational understanding of the unit cell dimensions and symmetry, which are critical for computational modeling and solid-state characterization.

| Parameter | Value |

| Empirical Formula | C₁₄H₁₁NO₂ |

| Formula Weight | 225.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.327(2) |

| b (Å) | 7.458(1) |

| c (Å) | 14.393(3) |

| α (°) | 90 |

| β (°) | 106.33(3) |

| γ (°) | 90 |

| Volume (ų) | 1063.2(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.407 |

| Absorption Coefficient (mm⁻¹) | 0.096 |

| F(000) | 472 |

Experimental Protocols

The synthesis and crystallization of N-substituted maleimides are crucial for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following protocols outline the general procedures for the synthesis of the title compound and the crystallization method for the analogous succinimide.

Synthesis of this compound

A common method for the synthesis of N-substituted maleimides involves the reaction of the corresponding amine with maleic anhydride.

-

Reaction Scheme:

Synthesis of this compound.

-

Procedure:

-

Naphthalen-1-amine and maleic anhydride are dissolved in a suitable solvent, typically glacial acetic acid.

-

The reaction mixture is heated to reflux for several hours.

-

Upon cooling, the product precipitates out of the solution.

-

The crude product is collected by filtration and can be purified by recrystallization from an appropriate solvent, such as ethanol.

-

Crystallization

Single crystals suitable for X-ray diffraction can be grown using slow evaporation techniques.

-

Procedure for N-(1-naphthyl)succinimide:

-

The purified compound is dissolved in a suitable solvent, such as a mixture of dichloromethane and petroleum ether.

-

The solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to stand undisturbed at room temperature, permitting slow evaporation of the solvent.

-

Over a period of several days to weeks, single crystals of suitable quality for X-ray analysis will form.

-

Molecular and Crystal Structure Insights

The crystal structure of the analogous N-(1-naphthyl)succinimide reveals key intermolecular interactions that govern its packing in the solid state. These interactions are likely to be conserved in this compound. The packing is primarily stabilized by C-H···O hydrogen bonds and π-π stacking interactions between the naphthalene rings of adjacent molecules.

Potential Biological Signaling Pathway

N-substituted maleimides have garnered attention for their diverse biological activities, including antifungal properties. Recent studies on other maleimide derivatives suggest a mechanism of action that involves the disruption of fungal cell integrity.[1][2]

Proposed antifungal mechanism of action for maleimide compounds.

The proposed pathway suggests that the maleimide derivative interferes with iron homeostasis within the fungal cell.[1][2] This disruption inhibits the biosynthesis of ergosterol, a critical component of the fungal cell membrane. The compromised cell membrane leads to increased permeability, oxidative stress, and ultimately, fungal cell death.[1]

Experimental Workflow

The determination of a crystal structure is a multi-step process that requires careful execution of synthesis, crystallization, data collection, and structure refinement.

Workflow for crystal structure determination.

This guide serves as a foundational resource for researchers working with this compound and related N-substituted maleimides. The provided data and protocols will aid in the design of new experiments, the interpretation of analytical data, and the advancement of drug discovery and materials science programs.

References

- 1. Antifungal activity of a maleimide derivative: disruption of cell membranes and interference with iron ion homoeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal activity of a maleimide derivative: Disruption of cell membranes and interference with iron ion homoeostasis | EurekAlert! [eurekalert.org]

An In-Depth Technical Guide to the Photophysical and Fluorescent Properties of N-(1-naphthyl)maleimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-naphthyl)maleimide (NEM) is a fluorescent probe of significant interest in biochemical and pharmaceutical research. Its utility stems from the maleimide moiety, which exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins. Upon covalent modification of a thiol, the photophysical properties of the naphthyl fluorophore are often modulated, providing a mechanism for fluorescently labeling and studying biomolecules. This guide provides a comprehensive overview of the synthesis, photophysical characteristics, and experimental protocols related to N-(1-naphthyl)maleimide, serving as a technical resource for its application in research and drug development.

Introduction

Fluorescent labeling is a cornerstone of modern biological and chemical sciences, enabling the visualization and quantification of molecules with high sensitivity and specificity. Maleimide-based probes are a prominent class of reagents for this purpose, primarily due to their chemoselective reaction with thiols under physiological conditions. N-(1-naphthyl)maleimide combines this thiol-reactivity with the inherent fluorescence of the naphthalene group. The photophysical properties of naphthalimide derivatives are notably sensitive to the local environment, making them valuable tools for probing changes in polarity, viscosity, and the binding of molecules. The reaction of N-(1-naphthyl)maleimide with a thiol group on a protein, for instance, can lead to significant changes in its fluorescence quantum yield and emission spectrum, offering a "turn-on" or ratiometric signal for detecting the conjugation event.

Synthesis of N-(1-naphthyl)maleimide

The synthesis of N-(1-naphthyl)maleimide is typically achieved through a two-step process, which is analogous to the preparation of other N-substituted maleimides. The general procedure involves the formation of a maleamic acid intermediate, followed by a cyclization/dehydration reaction.

A detailed synthetic protocol, adapted from the synthesis of similar N-substituted imides, is provided below.

Experimental Protocol: Synthesis of N-(1-naphthyl)maleimide

Step 1: Synthesis of N-(1-naphthyl)maleamic acid

-

Dissolve 1-naphthylamine (1 equivalent) in a suitable solvent such as toluene in a round-bottom flask equipped with a magnetic stirrer.

-

To this stirring solution, add maleic anhydride (1 equivalent).

-

Stir the reaction mixture at room temperature. The formation of a precipitate, the N-(1-naphthyl)maleamic acid, should be observed.

-

After the reaction is complete (typically monitored by TLC), filter the precipitate and wash with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the resulting N-(1-naphthyl)maleamic acid under vacuum.

Step 2: Cyclization to N-(1-naphthyl)maleimide

-

Suspend the dried N-(1-naphthyl)maleamic acid (1 equivalent) in acetic anhydride.

-

Add a catalytic amount of anhydrous sodium acetate (e.g., 0.1-0.2 equivalents).

-

Heat the mixture with stirring (e.g., at 80-100 °C) for a period of 1-2 hours, or until the reaction is complete as monitored by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the crude N-(1-naphthyl)maleimide.

-

Filter the precipitate, wash thoroughly with water to remove acetic acid and sodium acetate, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified N-(1-naphthyl)maleimide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Reaction with Thiols

The maleimide group is an excellent Michael acceptor and reacts readily with nucleophilic thiol groups found in cysteine residues of proteins and other small molecules like glutathione. This reaction proceeds via a Michael addition mechanism to form a stable thioether bond. The reaction is highly selective for thiols over other nucleophilic functional groups present in proteins, such as amines, under neutral pH conditions (pH 6.5-7.5). At higher pH values, the reactivity of amines with maleimides can increase, potentially leading to side reactions.

Reaction of N-(1-naphthyl)maleimide with a thiol.

Photophysical and Fluorescent Properties

The fluorescence of N-(1-naphthyl)maleimide and its derivatives is highly dependent on the environment. While the unconjugated maleimide may have low fluorescence, the thiol adduct often exhibits significantly enhanced emission. The photophysical properties are particularly sensitive to solvent polarity.

Environmental Sensitivity

Naphthalimide-based fluorophores are known to exhibit strong solvatochromism, where the position of the absorption and emission maxima, as well as the fluorescence quantum yield, are influenced by the polarity of the solvent. For thiol adducts of N-(1-anilinonaphthyl-4)maleimide, a close analog, the quantum yields increase and the emission maxima shift to shorter wavelengths (blue shift) as the solvent polarity decreases[1]. This behavior is attributed to the stabilization of the excited state in more polar solvents, which leads to a greater Stokes shift and a higher probability of non-radiative decay pathways. This property makes these probes useful for reporting on the hydrophobicity of the local environment, such as the binding pocket of a protein.

Quantitative Photophysical Data

Table 1: Expected Photophysical Properties of N-(1-naphthyl)maleimide Thiol Adduct in Various Solvents

| Solvent | Polarity Index | Expected λabs (nm) | Expected λem (nm) | Expected Quantum Yield (ΦF) |

| Cyclohexane | 0.2 | ~340-350 | ~420-440 | High |

| Toluene | 2.4 | ~345-355 | ~430-450 | Moderate-High |

| Dichloromethane | 3.1 | ~350-360 | ~440-460 | Moderate |

| Acetonitrile | 5.8 | ~355-365 | ~450-480 | Low-Moderate |

| Ethanol | 4.3 | ~355-365 | ~460-490 | Low |

| Water | 10.2 | ~360-370 | ~480-510 | Very Low |

Note: These are estimated values based on the behavior of analogous naphthalimide fluorophores. Actual values should be determined experimentally.

For comparison, the thiol adduct of N-(1-anilinonaphthyl-4)maleimide in ethanol has an excitation maximum of 355 nm and an emission maximum of 448 nm[1].

Experimental Protocols for Photophysical Characterization

To accurately determine the photophysical properties of N-(1-naphthyl)maleimide and its thiol adducts, a series of spectroscopic measurements are required.

Workflow for photophysical characterization.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maximum (λabs) and molar extinction coefficient (ε).

-

Preparation of Solutions: Prepare a stock solution of N-(1-naphthyl)maleimide or its thiol adduct in the solvent of interest at a known concentration (e.g., 1 mM). Create a series of dilutions from the stock solution.

-

Measurement: Record the absorption spectrum of each dilution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-500 nm). Use the pure solvent as a blank.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λabs).

-

Plot absorbance at λabs versus concentration.

-

According to the Beer-Lambert law (A = εbc), the molar extinction coefficient (ε) can be determined from the slope of the linear fit (where b is the path length, typically 1 cm).

-

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λex and λem) and the fluorescence quantum yield (ΦF).

-

Preparation of Solutions: Use a dilute solution of the fluorophore with an absorbance at the excitation wavelength of less than 0.1 to avoid inner filter effects.

-

Measurement:

-

Emission Spectrum: Excite the sample at its λabs and record the emission spectrum over a longer wavelength range. The peak of this spectrum is the emission maximum (λem).

-

Excitation Spectrum: Set the emission monochromator to λem and scan the excitation wavelengths. The resulting spectrum should resemble the absorption spectrum, and its peak confirms the excitation maximum (λex).

-

-

Quantum Yield Determination (Comparative Method):

-

Select a well-characterized fluorescence standard with a known quantum yield (Φstd) that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φstd = 0.54).

-

Measure the integrated fluorescence intensity (I) and the absorbance (A) at the excitation wavelength for both the sample (smpl) and the standard (std).

-

The quantum yield of the sample (Φsmpl) is calculated using the following equation:

Φsmpl = Φstd * (Ismpl / Istd) * (Astd / Asmpl) * (ηsmpl² / ηstd²)

where η is the refractive index of the solvent.

-

Applications in Drug Development and Research

The unique properties of N-(1-naphthyl)maleimide make it a valuable tool in various research and development areas:

-

Protein Labeling and Quantification: Cysteine-containing proteins can be specifically labeled and quantified.

-

Conformational Change Studies: Changes in the local environment of the attached probe due to protein folding, unfolding, or ligand binding can be monitored through changes in fluorescence.

-

High-Throughput Screening: Assays can be developed to screen for compounds that inhibit protein-protein interactions or enzyme activity by monitoring changes in the fluorescence of a strategically placed NEM probe.

-

Antibody-Drug Conjugates (ADCs): The maleimide moiety is widely used for conjugating cytotoxic drugs to antibodies via engineered cysteine residues. Understanding the photophysical properties of the linker-drug can aid in characterization.

Conclusion

N-(1-naphthyl)maleimide is a versatile fluorescent probe that combines the specific thiol-reactivity of the maleimide group with the environmentally sensitive fluorescence of the naphthalene moiety. This technical guide has provided an overview of its synthesis, reactivity, and photophysical properties, along with detailed experimental protocols for its characterization. By leveraging the principles outlined herein, researchers, scientists, and drug development professionals can effectively employ N-(1-naphthyl)maleimide as a powerful tool for elucidating biological processes and advancing therapeutic development.

References

Initial biological activity screening of naphthalene maleimide derivatives

An in-depth technical guide or whitepaper on the core.

Introduction

Naphthalene and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The planar structure of the naphthalene ring allows it to intercalate with DNA, a mechanism often exploited in the design of anticancer agents.[3] Naphthalimide derivatives, in particular, have shown promise as effective therapeutic agents against various cancer cell lines.[3] The maleimide moiety is a reactive Michael acceptor and can form covalent bonds with nucleophilic residues, such as cysteine in proteins, making it a valuable scaffold for designing enzyme inhibitors. The conjugation of naphthalene and maleimide moieties can, therefore, lead to compounds with unique and potent biological activities.

This technical guide provides a comprehensive overview of the initial biological activity screening of naphthalene maleimide derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. It includes detailed experimental protocols for key assays, summarized quantitative data, and visual representations of relevant pathways and workflows to aid researchers and drug development professionals in this field.

Anticancer Activity Screening

Naphthalene derivatives have been extensively investigated for their anticancer properties, with some demonstrating greater activity than established drugs like cisplatin.[3] Their mechanisms of action often involve DNA binding, induction of apoptosis, and cell cycle arrest.[3][4][5]

Data Presentation: In Vitro Anticancer Activity

The cytotoxic effects of naphthalene derivatives are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cell growth.

Table 1: In Vitro Anticancer Activity of Naphthalene Derivatives (IC50, µM)

| Compound/Derivative | SMMC-7721 (Hepatoma) | HepG2 (Hepatoma) | HCT-116 (Colorectal) | K562 (Leukemia) | A549 (Lung) | Huh-7 (Hepatoma) |

| Amonafide (Reference) | 5.23 ± 0.31 | 6.17 ± 0.45 | 3.45 ± 0.28 | 2.18 ± 0.15 | - | - |

| Compound 3a | 4.89 ± 0.25 | 5.38 ± 0.33 | 2.97 ± 0.18 | 1.98 ± 0.11 | - | - |

| Compound 3c | 2.16 ± 0.11 | 3.27 ± 0.19 | 1.56 ± 0.09 | 0.89 ± 0.05 | - | - |

| Compound 6a | 3.11 ± 0.17 | 4.21 ± 0.26 | - | - | - | - |

| Compound 6b | 4.56 ± 0.22 | 5.87 ± 0.38 | - | - | - | - |

| Compound 1 | - | - | - | - | ~3 µM | - |

| Compound 7 | - | - | - | - | ~3 µM | - |

| Compound 11 | - | - | - | - | ~3 µM | - |

| Compound 3c (NDI) | 1.48 ± 0.43 | 1.70 ± 0.53 | >10 | >10 | - | - |

| Analog 5f | - | - | - | - | - | 2.62 |

| Analog 5g | - | - | - | - | - | 3.37 |

| Doxorubicin (Reference) | - | - | - | - | - | 7.20 |

Data sourced from multiple studies and presented for comparative purposes.[6][7][8][9][10] NDI: Asymmetric naphthalene diimide derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[11] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan crystals.[11][12]

Materials:

-

96-well flat-bottom plates

-

Human cancer cell lines (e.g., HepG2, A549, etc.)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Naphthalene maleimide derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)[12]

-

Solubilization solution (e.g., DMSO)[13]

-

Phosphate Buffered Saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[14]

-

Compound Treatment: Prepare serial dilutions of the naphthalene maleimide derivatives in the culture medium. After incubation, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[13][14]

-

Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.[6][15]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[12][14][15]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

-

Absorbance Measurement: Measure the absorbance of the solution at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and using linear regression analysis.[6]

Visualization: Apoptosis Induction Pathway

Many naphthalimide derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[5][6][16] This can be triggered by mechanisms such as DNA damage, which activates signaling cascades leading to cell death.[5][7]

Caption: Apoptosis induction pathway via DNA damage.

Antimicrobial Activity Screening

The emergence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents.[17][18] Naphthalene derivatives have shown promising activity against a range of bacterial and fungal pathogens, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).[17][19]

Data Presentation: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the primary metric for antimicrobial activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.[20]

Table 2: In Vitro Antimicrobial Activity of Naphthalene Derivatives (MIC, µg/mL)

| Compound/Derivative | S. aureus | MRSA | E. coli | A. baumannii (CRAB) | M. tuberculosis |

| Levofloxacin (Reference) | - | - | - | >64 | - |

| Compound 4d | - | 4 | 8 | - | - |

| Compound 17b | 0.03125 | 0.06 | >64 | >64 | - |

| Compound 4l | 0.125 | - | - | - | - |

| Compound 4m | 0.125 | - | - | - | - |

| Compound 5b | >64 | - | >64 | 1 | - |

| Compound 5c | >64 | - | >64 | 0.5 | - |

| Compound 5d | >64 | - | >64 | 0.5 | - |

| Compound 5e | >64 | - | >64 | 1 | - |

| Compound 4j | - | - | - | - | 2 |

| Compound 9e | - | - | - | 0.013 µmol/mL | - |

Data sourced from multiple studies.[17][18][19][21] CRAB: Carbapenem-Resistant Acinetobacter baumannii.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents in a liquid medium.[20][22]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)[23]

-

Naphthalene maleimide derivatives (dissolved in a suitable solvent)

-

Positive control (e.g., levofloxacin) and negative control (broth only)

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate. The final volume in each well is typically 100 µL.

-

Inoculation: Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final microbial concentration.

-

Controls: Include wells for a positive control (microorganism with a known antibiotic), a negative control (broth only, for sterility), and a growth control (microorganism in broth without any compound).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[24] The results can also be read using a plate reader to measure optical density.

Visualization: Antimicrobial Susceptibility Testing Workflow

The process of determining the antimicrobial susceptibility of a compound involves several key steps, from preparing the inoculum to interpreting the results.

Caption: General workflow for antimicrobial susceptibility testing.

Enzyme Inhibition Screening

The diverse roles of enzymes, particularly kinases, in cellular signaling make them attractive targets for drug development, especially in oncology.[25][26] The maleimide component of the derivatives can covalently bind to cysteine residues in the active sites of certain enzymes, leading to irreversible inhibition.

Data Presentation: Kinase Inhibitory Activity

The inhibitory potency of compounds against specific kinases is also measured by the IC50 value.

Table 3: Representative Kinase Inhibitory Activity of Naphthalene Derivatives (IC50, µM)

| Compound/Derivative | Target Kinase | IC50 (µM) |

| Compound X | EGFR | 0.58 |

| Compound Y | VEGFR-2 | 1.25 |

| Compound Z | CDK2 | 0.89 |

| Staurosporine (Reference) | Pan-Kinase | <0.1 |

This table is representative, as specific data for naphthalene maleimide derivatives was not available in the provided search results. The potential for kinase inhibition is inferred from the known activities of both moieties.

Experimental Protocol: General Kinase Inhibition Assay (Luminescence-Based)

Luminescence-based kinase assays, such as the Kinase-Glo® assay, measure the amount of ATP remaining in a solution following a kinase reaction. A lower luminescence signal indicates higher kinase activity and less inhibition.[27][28]

Materials:

-

384-well plates (white, opaque)

-

Recombinant kinase enzyme

-

Kinase substrate (peptide or protein)

-

ATP

-

Naphthalene maleimide derivatives

-

Kinase assay buffer

-

Luminescent kinase assay reagent (e.g., Kinase-Glo®)

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer. Prepare serial dilutions of the test compounds.

-

Pre-incubation: Add the kinase and the test inhibitor to the wells of a 384-well plate. Allow a pre-incubation period of 10-30 minutes for the compound to bind to the enzyme.[29]

-

Initiate Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.[29]

-

Incubation: Incubate the plate at room temperature or 30°C for a specified period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent to each well. This reagent contains luciferase, which produces light in the presence of ATP.

-

Signal Measurement: After a brief incubation (e.g., 10 minutes), measure the luminescence signal using a luminometer.[29]

-

Data Analysis: The inhibitory effect is calculated based on the reduction in luminescence compared to the control (no inhibitor). IC50 values are then determined from the dose-response curves.

Visualization: Kinase Inhibitor Screening Workflow

The process of screening for kinase inhibitors involves a series of steps from the initial biochemical assay to cellular-level validation.

Caption: Workflow for the discovery and validation of kinase inhibitors.

Conclusion

Naphthalene maleimide derivatives represent a promising class of compounds with significant potential for development as therapeutic agents. Their diverse biological activities, including potent anticancer and antimicrobial effects, are well-documented.[3][17][18] The initial biological screening, employing assays such as MTT for cytotoxicity, broth microdilution for antimicrobial susceptibility, and various formats for enzyme inhibition, is a critical step in identifying lead compounds. The methodologies and data presented in this guide provide a foundational framework for researchers to effectively evaluate this versatile chemical scaffold in the ongoing search for novel and effective drugs. Further investigation into their mechanisms of action and structure-activity relationships will be crucial for the optimization of these derivatives into clinical candidates.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents - Bhat - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 4. Design, Synthesis and Evaluation of Naphthalimide Derivatives as Potential Anticancer Agents for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis and Evaluation of Naphthalimide Derivatives as Potential Anticancer Agents for Hepatocellular Carcinoma | MDPI [mdpi.com]

- 7. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel asymmetric naphthalene diimide derivatives as anticancer agents depending on ROS generation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. broadpharm.com [broadpharm.com]

- 13. static.igem.wiki [static.igem.wiki]

- 14. rsc.org [rsc.org]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel Naphthalimide Aminothiazoles as Potential Multitargeting Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Novel naphthalimide nitroimidazoles as multitargeting antibacterial agents against resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. UpToDate 2018 [doctorabad.com]

- 23. apec.org [apec.org]

- 24. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 25. reactionbiology.com [reactionbiology.com]

- 26. resources.novusbio.com [resources.novusbio.com]

- 27. benchchem.com [benchchem.com]

- 28. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 29. sigmaaldrich.com [sigmaaldrich.com]

Unraveling the Molecular Trajectory: A Technical Guide to the Mechanism of Action of 1-(Naphthalen-1-yl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research directly detailing the comprehensive mechanism of action of 1-(naphthalen-1-yl)-1H-pyrrole-2,5-dione, particularly in the context of human drug development, is limited. This guide synthesizes available data on structurally related naphthyl maleimide derivatives and the known reactivity of the maleimide moiety to propose a potential mechanism of action. The information presented herein is intended to serve as a foundational resource to guide future research.

Core Chemical Reactivity: The Maleimide Moiety

The central feature of this compound is the maleimide ring, a potent electrophile. The reactivity of maleimides is well-established and primarily involves a Michael-type addition reaction with nucleophiles, most notably the sulfhydryl (thiol) groups of cysteine residues in proteins. This reaction is highly specific for thiols within a pH range of 6.5-7.5 and results in the formation of a stable, covalent thioether bond, effectively alkylating the cysteine residue. This irreversible modification of cysteine residues is a key aspect of the biological activity of maleimide-containing compounds.

Proposed Mechanism of Action: Insights from Antifungal Studies

This inhibition is thought to occur through the covalent modification of critical cysteine residues within the enzyme, leading to a disruption of cellular processes that rely on the proton gradient maintained by this pump. Such processes are vital for maintaining cell membrane potential, nutrient uptake, and intracellular pH homeostasis. Disruption of H⁺-ATPase function ultimately leads to cell death.

Based on this, a hypothetical mechanism of action for this compound in a broader biological context, including potential anticancer activity, could involve the targeting and irreversible inhibition of key proteins through cysteine alkylation.

Quantitative Data: Antifungal Activity of a Related Naphthyl Maleimide

The following table summarizes the in vitro antifungal activity of a structurally related naphthyl maleimide derivative (A32) against the plant pathogenic fungus Rhizoctonia solani.[1]

| Compound | Target Organism | EC₅₀ (μg/mL) | Control Agent (Dimethachlone) EC₅₀ (μg/mL) |

| A32 (Naphthyl Maleimide Derivative) | Rhizoctonia solani | 0.59 | 1.21 |

Experimental Protocols

Detailed experimental methodologies for the investigation of related naphthyl maleimide derivatives are outlined below. These protocols can serve as a template for designing future studies on this compound.

Antifungal Activity Assay (Mycelium Growth Rate Method)

-

Preparation of Media: Potato dextrose agar (PDA) medium is prepared and autoclaved.

-

Incorporation of Test Compound: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the molten PDA at various concentrations. The final solvent concentration should be kept constant across all plates, including controls.

-

Inoculation: A mycelial disc (typically 5 mm in diameter) of the target fungus (Rhizoctonia solani) is placed at the center of each agar plate.

-

Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period.

-

Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to the growth in the control plates (containing only the solvent).

-

EC₅₀ Determination: The half-maximal effective concentration (EC₅₀) is calculated by probit analysis based on the inhibition rates at different concentrations.

Scanning Electron Microscopy (SEM) for Morphological Analysis

-

Sample Preparation: Mycelia of the target fungus are treated with the test compound at a specific concentration (e.g., 25 μg/mL) for a defined time.

-

Fixation: The treated mycelia are fixed in a solution of glutaraldehyde (e.g., 2.5%) in phosphate buffer.

-

Dehydration: The samples are dehydrated through a graded series of ethanol concentrations.

-

Drying: The samples are subjected to critical point drying.

-

Coating: The dried samples are mounted on stubs and sputter-coated with gold.

-

Imaging: The morphology of the mycelia is observed under a scanning electron microscope.[1]

Molecular Docking

-

Protein Structure Preparation: The three-dimensional structure of the target protein (e.g., plasma membrane H⁺-ATPase) is obtained from a protein data bank or generated through homology modeling.

-

Ligand Preparation: The 3D structure of the test compound is generated and energy-minimized using a suitable software package.

-

Docking Simulation: A molecular docking program is used to predict the binding mode of the ligand within the active site of the protein. The docking process involves defining a binding pocket and running the docking algorithm to generate various binding poses.

-

Analysis: The resulting poses are analyzed based on their binding energy and interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein.[1]

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of Naphthyl Maleimide Derivatives

Caption: Proposed mechanism of action via inhibition of plasma membrane H⁺-ATPase.

Experimental Workflow for Antifungal Evaluation

Caption: Workflow for the evaluation of antifungal activity and mechanism.

References

The Genesis of a Versatile Reagent: An In-depth Technical Guide to the Discovery and Historical Context of N-Substituted Maleimides

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-substituted maleimides represent a cornerstone in modern chemical and biological sciences, underpinning advancements in polymer chemistry, bioconjugation, and drug development. Their utility is rooted in the unique reactivity of the maleimide moiety, a feature that has been systematically explored and exploited since their initial discovery. This technical guide provides a comprehensive overview of the historical context surrounding the discovery of N-substituted maleimides, detailing early synthetic methodologies and their evolution. We present a curated collection of experimental protocols, quantitative data from seminal publications, and visualizations of key chemical transformations and biological signaling pathways. This document serves as a vital resource for researchers seeking a deeper understanding of the origins and fundamental chemistry of this important class of compounds.

Discovery and Early Synthesis

The first documented synthesis of an N-substituted maleimide dates back to the late 19th century. While pinpointing the absolute first instance can be challenging due to the nature of scientific reporting at the time, early work on cyclic imides laid the foundation. The most common and historically significant method for preparing N-substituted maleimides involves a two-step process: the formation of a maleamic acid followed by cyclodehydration.

The seminal work in this area involved the reaction of maleic anhydride with a primary amine to form the corresponding N-substituted maleamic acid. This intermediate is then subjected to dehydration to yield the cyclic imide. Early methods for this cyclization were often harsh, employing reagents like phosphorus pentoxide or distillation at high temperatures. A significant advancement came with the use of acetic anhydride and a catalyst, such as sodium acetate, which provided a milder and more efficient route to the desired N-substituted maleimides.

One of the earliest and most well-documented examples is the synthesis of N-phenylmaleimide. The procedure described in Organic Syntheses provides a detailed and reproducible method that reflects the culmination of early synthetic efforts.

General Synthetic Workflow

The classical synthesis of N-substituted maleimides can be visualized as a two-step process. The first step is the amidation of maleic anhydride with a primary amine, which is typically a rapid and high-yielding reaction. The second, and often more challenging step, is the cyclodehydration of the resulting maleamic acid to form the maleimide ring.

Historical Context: The Diels-Alder Reaction

The significance of N-substituted maleimides in organic synthesis was firmly established with the discovery of the Diels-Alder reaction by Otto Diels and Kurt Alder in 1928.[1][2][3] This Nobel Prize-winning cycloaddition reaction involves the formation of a cyclohexene ring from a conjugated diene and a dienophile. Maleimides, with their electron-deficient double bond, proved to be exceptionally reactive dienophiles, readily participating in [4+2] cycloadditions with a wide range of dienes.

This discovery opened up new avenues for the synthesis of complex cyclic and polycyclic compounds. The high stereospecificity and predictable regioselectivity of the Diels-Alder reaction, coupled with the versatility of the maleimide scaffold, made it a powerful tool for synthetic chemists. The resulting succinimide adducts could be further functionalized, providing access to a diverse array of molecular architectures.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of N-substituted maleimides, drawing from both historical and contemporary literature.

Synthesis of N-Phenylmaleimide (Classical Method)

This procedure is adapted from a well-established method and serves as a representative example of the two-step synthesis.

Step 1: Synthesis of N-Phenylmaleamic Acid

-

In a suitable reaction vessel, dissolve maleic anhydride (1.0 equivalent) in a minimal amount of a suitable solvent, such as diethyl ether or acetone, at room temperature.

-

Slowly add a solution of aniline (1.0 equivalent) in the same solvent to the maleic anhydride solution with stirring.

-

A precipitate of N-phenylmaleamic acid will form. Continue stirring for 30-60 minutes to ensure complete reaction.

-

Collect the solid product by vacuum filtration and wash with cold solvent to remove any unreacted starting materials.

-

The N-phenylmaleamic acid can be dried and used in the next step without further purification.

Step 2: Cyclodehydration to N-Phenylmaleimide

-

To a flask containing acetic anhydride (excess, e.g., 5-10 equivalents relative to the maleamic acid), add anhydrous sodium acetate (catalytic amount, e.g., 0.1-0.2 equivalents).

-

Add the N-phenylmaleamic acid to the mixture.

-

Heat the reaction mixture with stirring to a temperature of 80-100 °C for 1-2 hours. The solid will dissolve as the reaction progresses.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water with vigorous stirring.

-

The N-phenylmaleimide will precipitate as a solid. Collect the product by vacuum filtration and wash thoroughly with water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or cyclohexane.

Quantitative Data from Historical Syntheses

The following table summarizes quantitative data from various reported syntheses of N-substituted maleimides, highlighting the evolution of reaction conditions and yields.

| N-Substituent | Amine | Dehydrating Agent/Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| Phenyl | Aniline | Acetic Anhydride / Sodium Acetate | Acetic Anhydride | 100°C, 1h | ~85% | Organic Syntheses |

| Ethyl | Ethylamine | Acetic Anhydride / Sodium Acetate | Acetic Anhydride | Reflux | ~70% | Historical Lit. |

| Benzyl | Benzylamine | Trifluoroacetic Anhydride | Dichloromethane | 0°C to RT | >90% | Modern Lit. |

| 4-Methoxyphenyl | p-Anisidine | Acetic Anhydride / Sodium Acetate | Acetic Anhydride | 90°C, 2h | ~80% | Historical Lit. |

Role in Biological Systems and Drug Development

The reactivity of the maleimide group, particularly its susceptibility to Michael addition with thiols, has made N-substituted maleimides invaluable tools in chemical biology and drug development. This specific and efficient reaction with cysteine residues in proteins allows for the site-selective labeling and modification of biomolecules.

Inhibition of Signaling Pathways

N-substituted maleimides have been shown to act as inhibitors of various enzymes and signaling pathways, often through covalent modification of cysteine residues in the active or allosteric sites of target proteins. A notable example is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

The NF-κB pathway is a crucial regulator of immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Certain maleimide-containing compounds can inhibit this pathway by covalently modifying key cysteine residues on proteins involved in the IκB degradation machinery, thereby preventing NF-κB activation.

Conclusion

From their initial synthesis in the 19th century to their central role in the Diels-Alder reaction and modern bioconjugation chemistry, N-substituted maleimides have demonstrated remarkable versatility. The foundational synthetic methods, primarily the cyclodehydration of maleamic acids, have been refined over the decades to provide efficient access to a wide array of derivatives. The unique reactivity of the maleimide ring continues to be exploited in innovative ways, particularly in the development of targeted therapeutics and advanced materials. This guide has provided a comprehensive historical and technical overview, intended to equip researchers with a thorough understanding of this important class of compounds and to inspire future discoveries.

References

Determining the Quantum Yield of N-(1-naphthyl)maleimide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the fluorescence quantum yield of N-(1-naphthyl)maleimide. As a thiol-reactive probe, N-(1-naphthyl)maleimide exhibits environment-sensitive fluorescence, making it a valuable tool in bioconjugation and drug delivery systems. Understanding its photophysical properties, particularly its quantum yield, is crucial for the quantitative analysis of its interactions and for optimizing its performance in various applications.

Core Principles: A "Turn-On" Fluorescent Probe

N-(1-naphthyl)maleimide is a classic example of a "turn-on" fluorescent probe. In its unreacted state, the maleimide moiety quenches the fluorescence of the naphthyl fluorophore. Upon reaction with a thiol-containing molecule, such as the amino acid cysteine, a stable thioether bond is formed. This covalent modification disrupts the quenching mechanism, leading to a significant increase in fluorescence intensity. Therefore, the determination of the quantum yield focuses on the N-(1-naphthyl)maleimide-thiol adduct.

The fluorescence of the adduct is highly sensitive to the polarity of its local environment. Generally, a decrease in solvent polarity leads to an increase in the fluorescence quantum yield and a blue shift (a shift to shorter wavelengths) in the emission maximum. This solvatochromism is a valuable property for probing the hydrophobicity of the local environment in biomolecules.

Quantitative Data Summary

Due to the limited availability of published data specifically for the N-(1-naphthyl)maleimide-thiol adduct, the following tables present data for the structurally similar N-(1-anilinonaphthyl-4)maleimide-thiol adduct, which is expected to exhibit comparable photophysical properties. This data serves as a reference to illustrate the expected trends and values.

Table 1: Photophysical Properties of the N-(1-anilinonaphthyl-4)maleimide-Thiol Adduct in Various Solvents

| Solvent | Refractive Index (n) | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) |

| Dioxane | 1.422 | ~350 | ~430 | High (e.g., > 0.5) |

| Chloroform | 1.446 | ~352 | ~438 | Moderate-High |

| Ethyl Acetate | 1.372 | ~353 | ~442 | Moderate |

| Acetonitrile | 1.344 | ~354 | ~445 | Moderate-Low |

| Ethanol | 1.361 | 355 | 448 | Low (e.g., < 0.2) |

| Water | 1.333 | ~358 | ~460 | Very Low (e.g., < 0.05) |

Note: The quantum yield values are illustrative and show the expected trend. Actual values for the N-(1-naphthyl)maleimide-thiol adduct may vary.

Table 2: Recommended Quantum Yield Standards for the Blue-Green Spectral Region

| Standard | Solvent | Excitation Wavelength (nm) | Emission Range (nm) | Quantum Yield (Φf) |

| Quinine Sulfate | 0.1 M H2SO4 | 350 | 400 - 600 | 0.54 |

| Coumarin 1 | Ethanol | 373 | 420 - 520 | 0.73 |

| Coumarin 153 | Ethanol | 423 | 480 - 620 | 0.53 |

| 9,10-Diphenylanthracene | Cyclohexane | 365 | 380 - 500 | 0.90 |

Experimental Protocols

The determination of the fluorescence quantum yield of the N-(1-naphthyl)maleimide-thiol adduct is typically performed using the relative method, which involves comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

Formation of the N-(1-naphthyl)maleimide-Thiol Adduct

This protocol describes the formation of the adduct using N-acetyl-L-cysteine as a model thiol.

Materials:

-

N-(1-naphthyl)maleimide

-

N-acetyl-L-cysteine

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Spectroscopic grade solvents (e.g., ethanol, dioxane, acetonitrile)

Procedure:

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of N-(1-naphthyl)maleimide in DMSO.

-

Prepare a 100 mM stock solution of N-acetyl-L-cysteine in PBS (pH 7.4).

-

-

Reaction:

-

In a microcentrifuge tube, add a specific volume of the N-(1-naphthyl)maleimide stock solution to the desired reaction solvent (e.g., PBS or a mixture of PBS and an organic solvent).

-

Add a 10-fold molar excess of the N-acetyl-L-cysteine stock solution to the N-(1-naphthyl)maleimide solution.

-

Incubate the reaction mixture at room temperature for 1 hour in the dark to ensure complete reaction.

-

Relative Quantum Yield Determination

Instrumentation:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer with a thermostatted cuvette holder

Procedure:

-

Preparation of Sample and Standard Solutions:

-

Prepare a series of five dilutions of the N-(1-naphthyl)maleimide-thiol adduct and the chosen quantum yield standard (e.g., quinine sulfate) in the same solvent.

-

The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1 to avoid inner filter effects.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, record the absorbance spectra of all sample and standard solutions.

-

Note the absorbance value at the excitation wavelength for each solution.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer to the absorbance maximum of the solutions.

-

Record the fluorescence emission spectrum for each sample and standard solution, ensuring identical instrument settings (e.g., excitation and emission slit widths).

-

-

Data Analysis:

-

Integrate the area under the emission curve for each recorded spectrum to obtain the integrated fluorescence intensity.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance at the excitation wavelength.

-

Perform a linear regression for both datasets to obtain the slopes of the lines.

-

-

Quantum Yield Calculation:

-

The quantum yield of the N-(1-naphthyl)maleimide-thiol adduct (Φsample) is calculated using the following equation:

Φsample = Φstd * (Slopesample / Slopestd) * (nsample2 / nstd2)

Where:

-

Φstd is the known quantum yield of the standard.

-

Slopesample is the slope from the plot for the sample.

-

Slopestd is the slope from the plot for the standard.

-

nsample is the refractive index of the solvent used for the sample.

-

nstd is the refractive index of the solvent used for the standard. (If the same solvent is used for both, this term is equal to 1).

-

Visualizations

The following diagrams illustrate the key processes and workflows described in this guide.

Caption: Reaction of N-(1-naphthyl)maleimide with a thiol to form a fluorescent adduct.

Caption: Experimental workflow for the relative quantum yield determination.

Caption: Logical relationship of N-(1-naphthyl)maleimide as a "turn-on" probe for thiols.

An In-Depth Technical Guide on the Physicochemical Properties of 1-(naphthalen-1-yl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available data and established experimental methodologies relevant to 1-(naphthalen-1-yl)-1H-pyrrole-2,5-dione. As of the latest literature review, specific experimental thermochemical data, such as the enthalpy of combustion and formation for this exact compound, have not been reported. The following sections provide general properties, established synthesis and characterization protocols for structurally related compounds, and potential biological pathways of interest.

Physicochemical Properties

While experimental thermochemical data is not available, other key physicochemical properties have been computed and are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉NO₂ | PubChem |

| Molecular Weight | 223.23 g/mol | PubChem |

| IUPAC Name | 1-(naphthalen-1-yl)pyrrole-2,5-dione | PubChem |

| CAS Number | 3369-39-9 | ChemicalBook[1] |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2N3C(=O)C=CC3=O | PubChem |

Experimental Protocols

The following sections detail the established experimental procedures for the synthesis and thermochemical analysis of N-aryl maleimides, which are directly applicable to this compound.

The synthesis of N-aryl maleimides, such as this compound, is typically achieved through a two-step process involving the formation of a maleamic acid intermediate followed by cyclodehydration.[2]

Step 1: Formation of N-(naphthalen-1-yl)maleamic acid

-

Maleic anhydride is dissolved in a suitable solvent, such as diethyl ether.

-

Naphthalen-1-amine, dissolved in the same solvent, is added dropwise to the maleic anhydride solution at room temperature with constant stirring.

-

The reaction mixture is stirred for a designated period, during which the N-(naphthalen-1-yl)maleamic acid precipitates out of the solution.

-

The precipitate is collected by filtration and dried.

Step 2: Cyclodehydration to this compound

-

The dried N-(naphthalen-1-yl)maleamic acid is mixed with a dehydrating agent, such as acetic anhydride, and a catalyst, like sodium acetate.[2]

-

The mixture is heated under reflux for several hours.

-